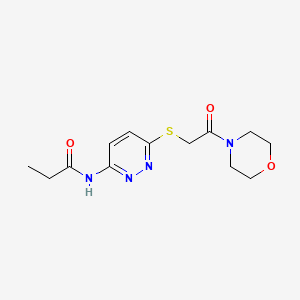
N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a morpholino group and a propionamide moiety, making it a unique structure with interesting chemical properties.
科学的研究の応用
N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution, where a morpholine derivative reacts with an appropriate electrophilic intermediate.
Attachment of the Propionamide Moiety: The final step involves the coupling of the pyridazine derivative with a propionamide precursor, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, and halides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
作用機序
The mechanism of action of N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are crucial for cell signaling and proliferation.
類似化合物との比較
Similar Compounds
- N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)acetamide
- N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)butyramide
- N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)valeramide
Uniqueness
N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of a morpholino group and a propionamide moiety makes it particularly interesting for research in medicinal chemistry and drug development.
特性
IUPAC Name |
N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-2-11(18)14-10-3-4-12(16-15-10)21-9-13(19)17-5-7-20-8-6-17/h3-4H,2,5-9H2,1H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMAHAZEMIZVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
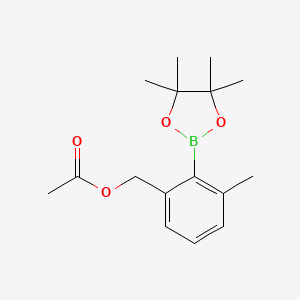

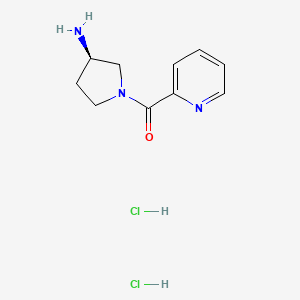
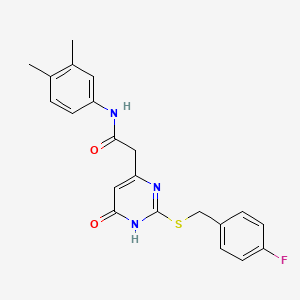

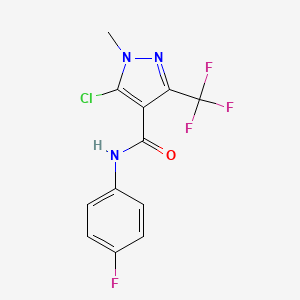
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-sulfonamide](/img/structure/B2832712.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2832713.png)
![N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832714.png)
![N-(3-fluoro-4-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2832717.png)
![5-bromo-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide](/img/structure/B2832720.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2832721.png)
![2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene](/img/structure/B2832723.png)

